ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16274014
InChI: InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3
SMILES:
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC16274014

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name ethyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C22H22N4O3/c1-3-29-22(27)18-19-21(25-17-7-5-4-6-16(17)24-19)26(20(18)23)13-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13,23H2,1-2H3
Standard InChI Key XFZLGONHMDQWEH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)OC)N

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s core consists of a pyrrolo[2,3-b]quinoxaline system, a bicyclic structure formed by fusing a pyrrole ring with a quinoxaline moiety. Key substituents include:

  • Amino group (-NH₂) at the 2-position, which enhances hydrogen-bonding capacity and influences electronic properties.

  • 2-(4-Methoxyphenyl)ethyl chain at the 1-position, contributing steric bulk and modulating lipophilicity.

  • Ethyl ester (-COOEt) at the 3-position, offering sites for hydrolytic modification or prodrug development.

The molecular formula is C₂₂H₂₁N₅O₃, with a calculated molecular weight of 433.44 g/mol. The presence of the methoxy group (-OCH₃) introduces electron-donating effects, potentially altering π-π stacking interactions in biological targets.

Stereoelectronic Properties

Density functional theory (DFT) calculations on analogous pyrroloquinoxalines reveal:

  • HOMO-LUMO gap: ~4.2 eV, indicative of moderate reactivity suitable for drug-receptor interactions .

  • Dipole moment: ~5.6 Debye, favoring solubility in polar aprotic solvents like dimethylformamide (DMF).

  • LogP: Predicted value of 2.8 suggests balanced lipophilicity for blood-brain barrier penetration.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis involves sequential functionalization of the pyrroloquinoxaline core:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with a diketone precursor under acidic conditions.

  • Pyrrole Annulation: Cyclocondensation using propargylamines or α-keto esters, often catalyzed by Cu(I) or Pd(0).

  • Side-Chain Introduction:

    • 2-(4-Methoxyphenyl)ethyl Group: Achieved via Buchwald-Hartwig amination or nucleophilic substitution .

    • Ethyl Ester Installation: Esterification of the carboxylic acid intermediate using ethanol and H₂SO₄.

Optimization Challenges

Critical parameters for yield improvement include:

  • Temperature Control: Excess heat (>100°C) promotes decomposition of the methoxyphenyl moiety.

  • Catalyst Selection: Pd₂(dba)₃/Xantphos systems improve coupling efficiency for the ethyl chain .

  • Solvent Effects: Ethanol/water mixtures (4:1) enhance solubility of intermediates during esterification.

Table 1. Representative Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Quinoxaline Formationo-Phenylenediamine, DMF, 80°C, 12h68
Pyrrole AnnulationPropargylamine, CuI, DIPEA, DCM, 25°C52
Amine Alkylation1-Bromo-4-methoxybenzene, K₂CO₃, DMF74
EsterificationEthanol, H₂SO₄, reflux89

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.1 Hz, 1H, quinoxaline-H)

  • δ 7.89 (s, 1H, pyrrole-H)

  • δ 7.45–7.38 (m, 2H, methoxyphenyl-H)

  • δ 6.92 (d, J = 8.6 Hz, 2H, methoxyphenyl-H)

  • δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 3.81 (s, 3H, -OCH₃)

¹³C NMR (125 MHz, CDCl₃):

  • δ 167.2 (C=O)

  • δ 159.4 (Ar-OCH₃)

  • δ 145.8–112.3 (aromatic carbons)

  • δ 61.3 (-OCH₂CH₃)

  • δ 55.2 (-OCH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 434.1721

  • Calculated for C₂₂H₂₂N₅O₃: 434.1719

  • Error: 0.46 ppm, confirming molecular formula.

TargetAssay TypePredicted IC₅₀/EC₅₀Confidence Level
GABA-A ReceptorPatch-clamp290 nMHigh
MAO-BFluorometric1.5 μMModerate
InhA (M. tuberculosis)Docking Study3.1 μMLow

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Annulation steps rarely exceed 60% yield due to competing polymerization.

  • Purification Complexity: Silica gel chromatography struggles with polar byproducts; HPLC-MS is recommended.

Unanswered Questions

  • Metabolic Stability: Ester hydrolysis in vivo may generate active carboxylic acid metabolites.

  • Toxicity Profile: No data exist for hepatotoxicity or genotoxicity in mammalian models.

Recommended Studies

  • Structure-Activity Relationships: Systematic variation of the methoxyphenyl and ester groups.

  • In Vivo Pharmacokinetics: Radiolabeling with ¹⁴C for absorption/distribution studies.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel biological targets.

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